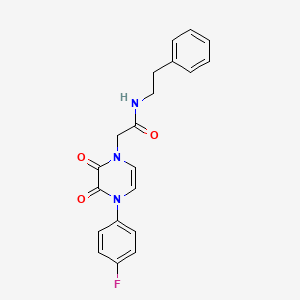

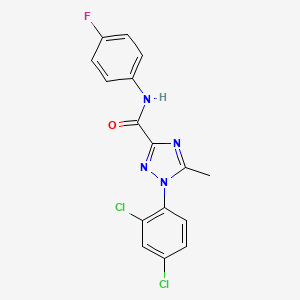

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .科学的研究の応用

Glutaminase Inhibitors for Cancer Therapy

A study by Shukla et al. (2012) discusses the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including a truncated analog with improved solubility, showed potential in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model, suggesting a therapeutic potential for cancer treatment Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors.

Antioxidant Activity

Research by Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked heterocycles from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides, demonstrating significant antioxidant activity greater than the standard Ascorbic acid. This highlights the potential application of these compounds in managing oxidative stress-related conditions Synthesis and antioxidant activity of amidomethane sulfonyl-linked bis heterocycles.

Antimicrobial Activity

Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, revealing that some synthesized compounds displayed significant antimicrobial activity, with compounds exhibiting high activity towards most strains. This suggests the potential use of these compounds in developing new antimicrobial agents Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives.

Antimicrobial and Anticholinesterase Activities

Yurttaş et al. (2015) synthesized new thiazole derivatives and evaluated their antimicrobial and anticholinesterase activities. While the compounds showed weak acetylcholinesterase inhibitory activities, significant antifungal activity, especially against Candida parapsilosis, was observed Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation.

Anticonvulsant Agents

Farag et al. (2012) focused on synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety. Some of the compounds evaluated showed protection against picrotoxin-induced convulsion in a study of anticonvulsant activity, with one compound providing 100% protection, showcasing their potential as anticonvulsant agents Synthesis of Some Azoles Incorporating a Sulfonamide Moiety as Anticonvulsant Agents.

特性

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-3-27(24,25)17-10-6-15(7-11-17)12-19(23)22-20-21-18(13-26-20)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAXCNHANQDOCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

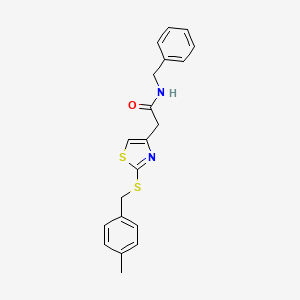

![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2397413.png)

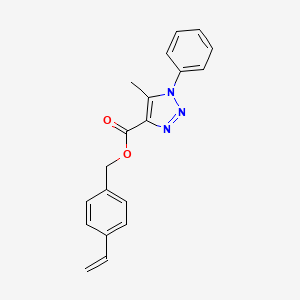

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2397414.png)

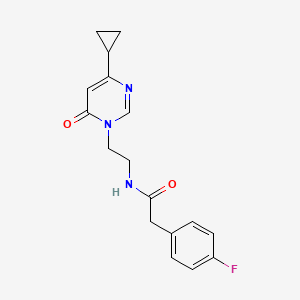

![4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide](/img/structure/B2397416.png)

![4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol](/img/structure/B2397419.png)

![3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2397425.png)

![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)